molecular formula C6H14OS B3050919 Butane, 1-(ethylsulfinyl)- CAS No. 2976-99-0

Butane, 1-(ethylsulfinyl)-

Cat. No.: B3050919
CAS No.: 2976-99-0
M. Wt: 134.24 g/mol
InChI Key: CYDQHOZLSSXJKU-UHFFFAOYSA-N
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Description

Butane, 1-(ethylsulfinyl)-: is an organic compound with the molecular formula C6H14OS. It is also known by other names such as sulfoxide, butyl ethyl, butyl ethyl sulfoxide, and ethyl-n-butylsulfoxide . This compound contains a sulfoxide functional group, which is characterized by a sulfur atom bonded to an oxygen atom and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butane, 1-(ethylsulfinyl)- typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of butyl ethyl sulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: In an industrial setting, the production of butane, 1-(ethylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butane, 1-(ethylsulfinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butane, 1-(ethylsulfinyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, sulfoxides like butane, 1-(ethylsulfinyl)- are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. They are also used as solvents and stabilizers in various biochemical assays .

Industry: In the industrial sector, butane, 1-(ethylsulfinyl)- is used as a solvent and reagent in chemical manufacturing processes. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of butane, 1-(ethylsulfinyl)- involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. The sulfoxide group can participate in redox reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through redox mechanisms .

Comparison with Similar Compounds

Uniqueness: Butane, 1-(ethylsulfinyl)- is unique due to its specific combination of butyl and ethyl groups attached to the sulfoxide functional group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

1-ethylsulfinylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQHOZLSSXJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336430
Record name Butane, 1-(ethylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-99-0
Record name Butane, 1-(ethylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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